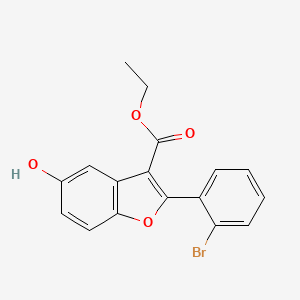

Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C17H13BrO4 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

ethyl 2-(2-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H13BrO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |

InChI Key |

XENUSTJYMLSQTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions that construct the benzofuran core, introduce the bromophenyl substituent at the 2-position, and install the ethyl ester and hydroxyl functionalities. The key synthetic challenge lies in achieving selective cyclization and functionalization to yield the desired 5-hydroxybenzofuran scaffold with high purity and yield.

Tandem In Situ Oxidative Coupling and Cyclization

A powerful and practical method for synthesizing 5-hydroxybenzofurans, including derivatives like this compound, involves tandem in situ oxidative coupling and cyclization. This method was reported by Lin et al. (2022) and uses hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA) to mediate the oxidative coupling of β-dicarbonyl compounds with phenols or hydroquinones, followed by intramolecular cyclization to form the benzofuran ring.

- A mixture of the β-dicarbonyl compound (e.g., ethyl acetoacetate derivative), the substituted phenol (bearing the 2-bromophenyl group), zinc iodide (ZnI2) as a Lewis acid catalyst, and PIDA is stirred in chlorobenzene at 95 °C for 6 hours.

- After completion, the reaction is quenched with water, and the organic phase is separated, dried, and purified by column chromatography to isolate the desired 5-hydroxybenzofuran product.

This method offers several advantages, including:

- Direct C(sp^2)–H functionalization of phenols without pre-functionalization.

- High yields up to 96%.

- Mild reaction conditions with broad substrate scope.

| Reaction Component | Role |

|---|---|

| β-Dicarbonyl compound | Provides the carbonyl framework for cyclization |

| Phenol (2-bromophenyl substituted) | Provides aromatic ring for coupling |

| PIDA (PhI(OAc)_2) | Oxidative coupling agent |

| ZnI2 | Lewis acid catalyst |

| Chlorobenzene | Solvent |

| Temperature | 95 °C |

| Reaction time | 6 hours |

This approach is well-suited for the preparation of the target compound due to its efficiency and ability to tolerate halogen substituents like bromine on the phenyl ring.

Alternative Synthetic Routes

Other methods reported in the literature for benzofuran synthesis include:

Copper(II) bromide/Boron trifluoride diethyl etherate catalyzed Michael addition and cyclization: This method involves the reaction of benzoquinones with ketene dithioacetals to form 5-hydroxybenzofurans. However, this method may have limitations in substrate scope and yields.

Transition-metal-catalyzed C–H activation: Recent advances include copper or iron-catalyzed cross-dehydrogenative coupling (CDC) reactions that form C–C bonds via oxidative coupling, enabling benzofuran ring formation.

[3+2] Cycloaddition of quinones with electron-rich olefins: This method is used primarily for dihydrobenzofurans but can be adapted for related benzofuran derivatives.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route is optimized for:

- Cost-effectiveness and safety.

- Process efficiency, including reaction time and yield.

- Additional purification steps to meet pharmaceutical-grade purity.

Industrial methods may employ continuous flow reactors and optimized catalyst loadings to improve reproducibility and scalability.

Reaction Analysis and Characterization

Reaction Types Involved

- Oxidative Coupling: The key step involves PIDA-mediated oxidative coupling between phenolic C(sp^2)–H and β-dicarbonyl compounds.

- Cyclization: Intramolecular cyclization forms the benzofuran ring.

- Functional Group Transformations: Installation of the ethyl ester and hydroxyl groups is integral to the final structure.

Common Reagents and Conditions

| Reagent/Condition | Purpose |

|---|---|

| PIDA (PhI(OAc)_2) | Oxidant for C–H activation |

| ZnI2 | Lewis acid catalyst |

| Chlorobenzene | High-boiling solvent |

| Temperature ~95 °C | Optimal for reaction kinetics |

| Silica gel chromatography | Purification of product |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern. Notably, the presence of bromine affects chemical shifts due to its electron-withdrawing properties.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl and ester carbonyl.

- X-ray Crystallography: Used to confirm the three-dimensional structure when crystals are available.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Tandem In Situ Oxidative Coupling and Cyclization | PIDA, ZnI2, chlorobenzene, 95 °C, 6 h | High yield, broad substrate scope | Requires careful handling of oxidants |

| CuBr2/BF3·OEt2 Catalyzed Michael Addition | CuBr2, BF3·OEt2, benzoquinones, ketene dithioacetals | Mild conditions, selective | Limited substrate scope, lower yields |

| Transition Metal-Catalyzed CDC | Cu or Fe catalysts, oxidants | Efficient C–C bond formation | Catalyst cost, potential side reactions |

| [3+2] Cycloaddition | Quinones and electron-rich olefins | Useful for dihydrobenzofurans | Less common for 5-hydroxybenzofurans |

Chemical Reactions Analysis

Cyclization Reactions

A copper-catalyzed cyclization reaction is central to its synthesis. The reaction involves ethyl 3-(2-bromophenyl)-3-oxopropanoate and 1,4-benzoquinone under Cu₂O catalysis in N-methyl pyrrolidinone (NMP) at 80°C, yielding the target compound with a 32% yield .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Cu₂O, NMP, 80°C | 32% |

Oxidation

The 5-hydroxy group undergoes oxidation to form a carbonyl derivative. Potassium permanganate (KMnO₄) in aqueous acidic conditions is typically employed.

Reduction

The ester moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. For example:

-

Methoxylation : Sodium methoxide (NaOMe) in methanol replaces bromine with a methoxy group.

-

Amination : Reacting with ammonia under Cu₂O catalysis forms an amino derivative .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| NAS (Methoxylation) | NaOMe, MeOH | 2-(2-Methoxyphenyl) derivative | |

| NAS (Amination) | NH₃, Cu₂O, NMP, 80°C | 2-(2-Aminophenyl) derivative |

Mannich Reaction

The hydroxy group facilitates Mannich reactions with formaldehyde and amines (e.g., piperidine) in ethanol, forming aminomethylated derivatives. This reaction is critical for modifying biological activity .

| Reagents | Conditions | Application | Reference |

|---|---|---|---|

| Formaldehyde, piperidine | EtOH, reflux | Bioactive analog synthesis |

Demethylation

BBr₃ in dichloromethane selectively removes methyl protecting groups from methoxylated analogs .

Ester Hydrolysis

Basic hydrolysis (e.g., NaOH in aqueous ethanol) converts the ethyl ester to a carboxylic acid, enabling further derivatization .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 5-Hydroxy intermediate | |

| Ester Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid derivative |

Biological Activity Correlations

Structural modifications via these reactions significantly impact bioactivity. For instance:

-

Coumestan analogs derived from cyclization show 16–64× enhanced anti-tuberculosis activity compared to open-chain benzofuran esters (MIC values: 0.0039–0.125 μg/mL vs. 2 μg/mL) .

-

Mannich reaction products exhibit improved solubility and target binding in mycobacterial Pks13 inhibition .

Key Trends in Reactivity

-

The bromophenyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position.

-

Steric hindrance from the benzofuran core limits reactivity at the 3-carboxylate position.

This compound’s modular reactivity enables tailored modifications for pharmaceutical and materials science applications, particularly in antimicrobial drug development .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative with a bromophenyl group, a hydroxy group, and an ethyl ester group, making it valuable in medicinal chemistry. It has potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, making it valuable in biological research and material science applications.

Synthesis

The synthesis of Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves several key steps, and industrial production may utilize optimized synthetic routes for large-scale manufacturing. Techniques such as continuous flow reactors and automated synthesis are employed to enhance yield and purity. Purification methods like recrystallization and chromatography are utilized to isolate the desired product.

Reactivity and Properties

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions due to its functional groups. It is expected to exhibit solubility in organic solvents due to its ester functional group while being relatively stable under standard conditions. Its reactivity profile allows it to participate in various chemical transformations that are useful in synthetic organic chemistry.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

- Chemistry Used as a building block in the synthesis of more complex organic molecules.

- Biology Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Explored for its potential therapeutic effects and as a lead compound in drug discovery.

- Industry Utilized in the development of new materials and chemical processes.

The mechanism of action of Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy group can form hydrogen bonds with biological macromolecules, which can modulate the activity of enzymes and receptors, leading to various biological effects.

This compound's unique combination of functional groups and biological activities makes it a valuable asset across multiple scientific disciplines.

Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Ethyl 2-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzofuran-3-carboxylate (33b): This analog replaces the 2-bromophenyl group with a 3-fluoro-4-hydroxyphenyl substituent. It was synthesized via boron tribromide-mediated demethylation in 76% yield, suggesting efficient synthetic accessibility .

- Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Substituting bromine with chlorine reduces molecular weight (316.7 g/mol vs. ~343.2 g/mol for the bromo analog) and alters lipophilicity (Cl vs. Br). No explicit data on its reactivity or bioactivity are provided, but chlorine’s smaller atomic radius may influence packing in crystalline states .

Extended Aromatic Systems

- Ethyl 2-(1-ethyl-1H-indol-3-yl)-5-hydroxybenzofuran-3-carboxylate (4d) :

Replacing the bromophenyl group with an indol-3-yl moiety introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding interactions. This compound was synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition in 70% yield, demonstrating the versatility of transition-metal catalysis in benzofuran synthesis .

Functional Group Modifications

Ester and Hydroxyl Group Effects

- Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate: This derivative introduces a brominated benzyl ether at position 5 instead of a hydroxyl group, increasing molecular weight (529.96 g/mol) and lipophilicity (XLogP3 ≈ 5.7). The absence of a free hydroxyl group may reduce hydrogen-bond donor capacity, impacting solubility and target binding .

- The molecular weight (408.18 g/mol) and polarity are higher than the target compound, which could influence pharmacokinetic properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Observations and Implications

- Synthetic Flexibility : Transition-metal catalysis and demethylation strategies enable efficient access to diverse benzofuran derivatives, supporting structure-activity relationship (SAR) studies.

- Knowledge Gaps: Direct data on the target compound’s crystallography, solubility, or bioactivity are absent in the provided evidence. Further studies using techniques like X-ray diffraction (e.g., SHELX refinement ) or Cremer-Pople puckering analysis could elucidate conformational preferences.

Biological Activity

Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its structure includes a benzofuran core, an ethyl ester group, and a bromophenyl substituent, along with a hydroxyl group at the 5-position. The presence of the hydroxyl group enhances its reactivity and biological interactions through hydrogen bonding with biological macromolecules .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromophenyl group may participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with enzymes and receptors. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against Mycobacterium tuberculosis (Mtb) with promising results:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC value ranging from 0.0313 to 0.0625 μg/mL against Mtb H37Rv, indicating potent anti-tubercular activity .

- Selectivity : The compound showed high selectivity towards Mtb compared to Vero cells, with selectivity indices suggesting low cytotoxicity to mammalian cells .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives of benzofuran compounds can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity Assays : In vitro assays have shown that certain derivatives exhibit low IC50 values against various cancer cell lines while maintaining non-cytotoxic effects on normal cells (e.g., IC50 > 150 µM against 3T3 cell line) .

- Mechanisms : The compound may inhibit key signaling pathways involved in cancer cell growth and survival, potentially acting as an anti-estrogen agent or targeting mTOR signaling pathways .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | MIC/IC50 Values | Notes |

|---|---|---|

| Antimicrobial | MIC: 0.0313 - 0.0625 μg/mL (Mtb) | High selectivity towards Mtb; low toxicity to Vero cells |

| Cytotoxicity | IC50 > 150 µM (3T3) | Non-cytotoxic at tested concentrations |

| Anticancer | Varies by cell line | Potential inhibition of cancer proliferation through multiple pathways |

Case Studies

- Mycobacterial Inhibition : A study focused on the synthesis and evaluation of benzofuran derivatives highlighted that this compound exhibited enhanced anti-tuberculosis activity compared to other analogs, reinforcing its potential as a lead compound for tuberculosis treatment .

- Cancer Cell Proliferation : In another study, derivatives were screened for their ability to inhibit cancer cell lines, revealing that modifications in the benzofuran structure significantly influenced their anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cycloaddition or functional group coupling. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl acrylate derivatives and benzoquinone derivatives at 40°C for 1.5 hours yields benzofuran cores with ~70% efficiency after column chromatography (20% ethyl acetate in hexane) . Key factors include:

- Catalyst loading : 10 mol% Cu(OTf)₂ for optimal cyclization.

- Temperature control : Reactions below 50°C minimize side-product formation.

- Purification : Gradient elution in column chromatography resolves polar hydroxylated byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : A combination of ¹H/¹³C NMR, HRMS, and IR is essential. For instance, ¹³C NMR (126 MHz, DMSO-d₆) identifies carbonyl (δ ~164 ppm) and aromatic carbons (δ 104–159 ppm), while HRMS (ESI) confirms the molecular ion [M+H]⁺ with <1 ppm error . Validation strategies include:

- Cross-referencing : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- 2D NMR (e.g., HSQC, HMBC) : Resolves ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. expected values) be resolved during structural validation?

- Methodological Answer : Use SHELXL for refinement and validate against established databases (e.g., Cambridge Structural Database). For example:

- Discrepancy analysis : If C–O bond lengths deviate >0.02 Å from literature, re-examine thermal displacement parameters (ADPs) using SHELXPRO to detect overfitting .

- Twinned data : Apply the TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factor convergence .

Q. What strategies optimize regioselectivity during bromophenyl substitution on the benzofuran core?

- Methodological Answer : Electronic and steric directing groups influence substitution patterns. Case studies show:

- Electron-withdrawing groups (e.g., ester) : Direct bromination to the ortho position via resonance stabilization of intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution rates by stabilizing transition states .

Q. How do researchers address discrepancies between theoretical and experimental HRMS data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.